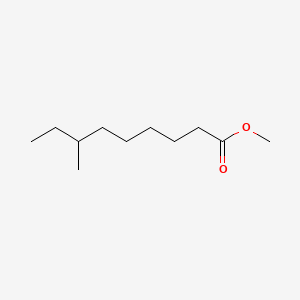
2H-1,4-Oxazine, 2,2,3,3,5,6,6-heptafluoro-3,6-dihydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1,4-Oxazine, 2,2,3,3,5,6,6-heptafluoro-3,6-dihydro- is a heterocyclic organic compound containing one oxygen and one nitrogen atom in a six-membered ring. The presence of seven fluorine atoms makes it highly fluorinated, which can significantly influence its chemical properties and reactivity. This compound is part of the broader class of oxazines, which are known for their diverse applications in various fields, including chemistry, biology, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,4-Oxazine, 2,2,3,3,5,6,6-heptafluoro-3,6-dihydro- can be achieved through several methods. One common approach involves the Diels-Alder reaction, where nitroso compounds react with conjugated dienes. This method is highly regio-, diastereo-, and enantioselective when using chiral phosphoric acids as bifunctional catalysts . Another method includes the use of solid-phase synthesis, which allows for the preparation of mixtures of stereo- and regioisomers .
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions using specialized equipment to handle the highly reactive and potentially hazardous fluorinated intermediates. The use of solid-phase synthesis can also be scaled up for industrial applications, providing a controlled environment for the synthesis of complex oxazine derivatives .
Análisis De Reacciones Químicas
Types of Reactions
2H-1,4-Oxazine, 2,2,3,3,5,6,6-heptafluoro-3,6-dihydro- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazine N-oxides.
Reduction: Reduction reactions can lead to the formation of tetrahydro-1,4-oxazines.
Substitution: Fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Oxazine N-oxides.
Reduction: Tetrahydro-1,4-oxazines.
Substitution: Various substituted oxazines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2H-1,4-Oxazine, 2,2,3,3,5,6,6-heptafluoro-3,6-dihydro- has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2H-1,4-Oxazine, 2,2,3,3,5,6,6-heptafluoro-3,6-dihydro- involves its interaction with various molecular targets and pathways. The presence of fluorine atoms can enhance its binding affinity to specific enzymes or receptors, leading to its bioactivity. For example, it can inhibit certain enzymes by forming stable complexes, thereby affecting cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Morpholine (tetrahydro-1,4-oxazine): A widely used chemical in the production of pharmaceuticals and agrochemicals.
Ifosfamide: A chemotherapeutic agent that contains an oxazine ring.
Benzophenoxazine: Used in fluorescent dyes.
Uniqueness
2H-1,4-Oxazine, 2,2,3,3,5,6,6-heptafluoro-3,6-dihydro- is unique due to its high fluorine content, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable in applications requiring robust and reactive compounds .
Propiedades
Número CAS |
4777-13-3 |
|---|---|
Fórmula molecular |
C4F7NO |
Peso molecular |
211.04 g/mol |
Nombre IUPAC |
2,2,3,3,5,6,6-heptafluoro-1,4-oxazine |
InChI |
InChI=1S/C4F7NO/c5-1-2(6,7)13-4(10,11)3(8,9)12-1 |
Clave InChI |
GCIMTBBMKJPQGG-UHFFFAOYSA-N |
SMILES canónico |
C1(=NC(C(OC1(F)F)(F)F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


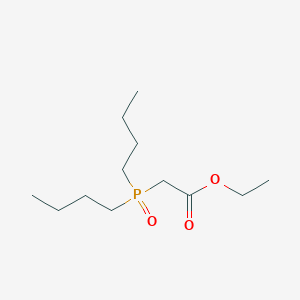
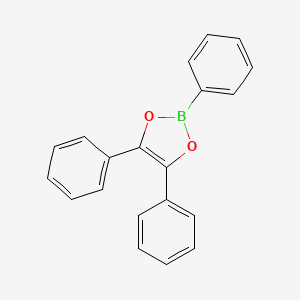

![Didecyl 2-[(4-methylphenyl)methyl]butanedioate](/img/structure/B14737305.png)
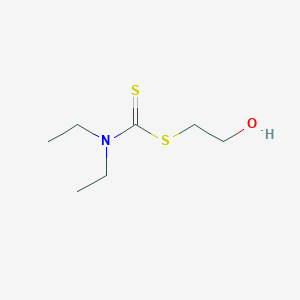
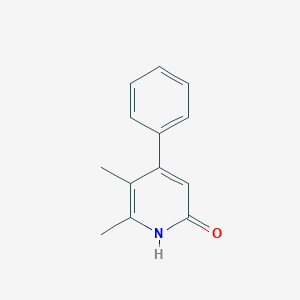
![3,3,7,7-tetrakis(4-hydroxyphenyl)furo[3,4-f][2]benzofuran-1,5-dione](/img/structure/B14737316.png)
![1-(3-Bromopropoxy)-4-[4-(3-bromopropoxy)phenoxy]benzene](/img/structure/B14737318.png)
![N-(3-chloro-4-methylphenyl)-3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxamide](/img/structure/B14737329.png)
![8-(3,4-Dimethoxyphenyl)-7-[(3,4-dimethoxyphenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B14737336.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-phenylmethoxyphenyl)acetamide](/img/structure/B14737346.png)
![4,5,6,7,8,9-Hexahydro-as-indaceno[4,5-c]furan-1,3-dione](/img/structure/B14737350.png)
